molecular formula C7H5Br2F B2921869 2,4-Dibromo-1-(fluoromethyl)benzene CAS No. 1780254-42-3

2,4-Dibromo-1-(fluoromethyl)benzene

Cat. No. B2921869
CAS RN: 1780254-42-3
M. Wt: 267.923
InChI Key: SZJGAKHDLQYBRC-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(fluoromethyl)benzene is a chemical compound with the formula C6H3Br2F. It has a molecular weight of 253.894 . It is also known by other names such as 2,4-Dibromofluorobenzene and 1-Fluoro-2,4-dibromobenzene .


Synthesis Analysis

The synthesis of benzene derivatives like 2,4-Dibromo-1-(fluoromethyl)benzene often involves reactions such as acylation and bromination . The order of these reactions can change the products produced. For instance, the acylation puts a meta director on the benzene ring, which means the acylation needs to come first .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-1-(fluoromethyl)benzene can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .

Scientific Research Applications

Fluorophores and Luminescent Materials

  • Research indicates the development of novel architectures for green fluorophores based on benzene structures, demonstrating high fluorescence emission, photostability, and solvent- and pH-independent properties. These materials are significant for imaging applications and displays due to their enhanced spectroscopic signal and large Stokes shifts (Beppu et al., 2015).
  • Novel fluorophores have been synthesized using reactions of dibromovinyl benzene with various aromatic bromides, leading to fluorophores with emission maxima spanning from indigo blue to reddish-orange. These compounds are vital for expanding the color range available for various applications in luminescent materials (Hwang et al., 2001).

Organic Synthesis and Material Chemistry

  • Direct fluorination of dibromovinyl benzene derivatives has been achieved, providing access to bromo-fluorovinyl benzene compounds with high regioselectivities. This method opens new pathways for synthesizing complex organic molecules with precise control over functional group placement (Zhao et al., 2016).
  • The synthesis of difluorotetraphenyl benzene demonstrates the activation of inert compounds through electron transfer catalyzed reactions, highlighting the potential for creating complex molecules from simple benzene derivatives for various applications in material science (Zhen, 1994).

Polymer Science and Engineering

  • Research into the synthesis and characterization of comb-like polyphenylenes via Suzuki coupling of macromonomers indicates the potential for creating polymers with specific structural features for advanced material applications. These findings contribute to the development of polymers with tailored properties for specific uses (Cianga & Yagcı, 2002).

Safety and Hazards

2,4-Dibromo-1-(fluoromethyl)benzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s important to handle this chemical with appropriate safety measures, including wearing protective gear and ensuring good ventilation .

properties

IUPAC Name

2,4-dibromo-1-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGAKHDLQYBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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